molecular formula C26H20N4O5 B2800255 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207032-19-6

7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2800255
CAS No.: 1207032-19-6
M. Wt: 468.469
InChI Key: BDCWRAJXUVGBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a complex synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure, featuring a quinazoline-2,4-dione core linked to a benzodioxole moiety via an oxadiazole bridge, is characteristic of compounds designed to modulate enzyme activity. Research into analogous quinazoline-dione derivatives indicates a strong potential for this compound to act as a potent and selective kinase inhibitor. Kinases are critical signaling proteins, and their dysregulation is a hallmark of various diseases, including cancer and inflammatory disorders. The specific substitution pattern of this molecule suggests it may target key kinases such as PI3K or mTOR, making it a valuable chemical probe for investigating these pivotal signaling pathways in cell proliferation and survival. Furthermore, the incorporation of the benzodioxole (piperonyl) group, a privileged structure in neuropharmacology, points to potential research applications in neuroscience. This moiety is often found in ligands for neurological targets, implying this compound could be investigated for its interactions with enzymes or receptors relevant to neurodegenerative diseases or psychiatric conditions. Its primary research value lies in its use as a tool compound for target validation , mechanism-of-action studies, and high-throughput screening assays to elucidate complex biological processes and identify new therapeutic strategies. The compound is supplied for research use only in laboratory settings.

Properties

CAS No.

1207032-19-6

Molecular Formula

C26H20N4O5

Molecular Weight

468.469

IUPAC Name

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H20N4O5/c31-25-19-10-8-18(24-28-23(29-35-24)17-9-11-21-22(14-17)34-15-33-21)13-20(19)27-26(32)30(25)12-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-11,13-14H,4,7,12,15H2,(H,27,32)

InChI Key

BDCWRAJXUVGBHU-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=C(C=C4)C(=O)N(C(=O)N5)CCCC6=CC=CC=C6

solubility

not available

Origin of Product

United States

Biological Activity

The compound 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule with potential therapeutic applications. Its structure incorporates various pharmacophores that may contribute to its biological activity, particularly in the realms of anticancer and antimicrobial properties.

Chemical Structure

The chemical formula of the compound is C23H22N4O4C_{23}H_{22}N_4O_4, and it features a quinazoline core substituted with a benzo[d][1,3]dioxole moiety and an oxadiazole ring. The presence of these functional groups is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that derivatives containing similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : In a study involving related compounds, IC50 values for cancer cell lines such as HCT-116 and HeLa were reported to be around 36 μM and 34 μM respectively . The introduction of the oxadiazole and quinazoline rings was found to enhance the cytotoxic effects.

The mechanism through which this compound exerts its anticancer effects appears to involve apoptosis induction. Flow cytometric analyses indicated an increase in apoptotic cells upon treatment with similar compounds, suggesting that the compound may trigger programmed cell death pathways in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound's structural components suggest potential antimicrobial activity. Compounds with similar benzo[d][1,3]dioxole structures have shown effectiveness against various bacterial strains. For example:

Compound Target Bacteria MIC (μg/ml)
15aEscherichia coli12.5
15dStaphylococcus aureus25

This table illustrates the efficacy of related compounds against common pathogens, indicating that the compound may possess similar antimicrobial properties due to its structural characteristics .

Case Studies

Several case studies have explored the biological activities of compounds with analogous structures:

  • Case Study on Quinazoline Derivatives : A study demonstrated that quinazoline derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
  • Oxadiazole-Based Compounds : Research has shown that oxadiazole-containing compounds can inhibit bacterial growth effectively. The incorporation of electron-withdrawing groups has been linked to enhanced activity against resistant strains of bacteria .

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as an antibacterial agent . The structural components of the molecule suggest that it may interact with bacterial enzymes or receptors, which could inhibit bacterial growth. Research indicates that derivatives of oxadiazole compounds often exhibit significant antibacterial activity due to their ability to disrupt cellular processes in bacteria .

Anticancer Activity

The quinazoline moiety in the compound is known for its anticancer properties. Studies have shown that quinazoline derivatives can inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, compounds similar to this one have been reported to target the epidermal growth factor receptor (EGFR), which is overexpressed in various cancers .

Neuropharmacology

Research has also focused on the neuropharmacological effects of compounds containing oxadiazole and quinazoline structures. These compounds have been evaluated for their potential as ligands for GABA-A receptors, which play a crucial role in the central nervous system's function. The ability of these compounds to modulate GABAergic activity could lead to applications in treating anxiety disorders and epilepsy .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multiple steps that include the formation of oxadiazole and quinazoline rings. Understanding the structure-activity relationship (SAR) is vital for optimizing its biological activity. For example, modifications to the phenylpropyl group can significantly influence the compound's binding affinity and selectivity towards specific biological targets .

Table 1: Summary of Biological Activities

Activity TypeCompound StructureObservations
AntibacterialOxadiazole derivativesSignificant inhibition of bacterial growth observed
AnticancerQuinazoline-based compoundsEffective against EGFR-overexpressing cancer cells
NeuropharmacologicalGABA-A receptor ligandsModulation of anxiety and anticonvulsant effects noted

Case Study: Antibacterial Activity

In a study focusing on oxadiazole derivatives, several compounds were synthesized and tested against common bacterial strains. The results indicated that certain modifications increased antibacterial efficacy significantly compared to standard antibiotics .

Case Study: Anticancer Potential

Research involving quinazoline derivatives demonstrated that they could induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell cycle regulation. The presence of the benzo[d][1,3]dioxole moiety further enhanced this effect by improving solubility and cellular uptake .

Chemical Reactions Analysis

Cyclization Reactions

The oxadiazole moiety in this compound originates from cyclization processes. Key methodologies include:

a. Hydrazide Cyclization

  • Intermediate hydrazides react with carbonyl compounds (e.g., diethyl ethoxymethylenemalonate) under acidic conditions to form 1,2,4-oxadiazoles .

  • Example:

    Hydrazide+Diethyl ethoxymethylenemalonateAcOH, refluxOxadiazole derivative[2]\text{Hydrazide} + \text{Diethyl ethoxymethylenemalonate} \xrightarrow{\text{AcOH, reflux}} \text{Oxadiazole derivative}[2]

b. Nitrile Cyclization

  • Nitrile precursors undergo cyclization with hydroxylamine to form oxadiazoles. This method ensures regioselectivity for the 1,2,4-oxadiazole ring.

Reaction Conditions

ReactantsConditionsProductYieldSource
Hydrazide + Malonate esterAcetic acid, reflux1,2,4-Oxadiazole derivative60–75%
Nitrile + NH2_2OH·HClNaOH, ethanol, 80°COxadiazole ring70–85%

Substitution Reactions

The quinazoline core and substituents participate in nucleophilic and electrophilic substitutions:

a. N-Alkylation

  • The quinazoline nitrogen undergoes alkylation with halides (e.g., 3-phenylpropyl bromide) in the presence of K2_2CO3_3 in DMF .

b. Oxadiazole Modifications

  • The oxadiazole ring reacts with thiols or amines under basic conditions to form thioethers or amides . For example:

    Oxadiazole-CH2Cl+RSHEt3NOxadiazole-CH2SR[8]\text{Oxadiazole-CH}_2\text{Cl} + \text{RSH} \xrightarrow{\text{Et}_3\text{N}} \text{Oxadiazole-CH}_2\text{SR}[8]

Key Substitution Pathways

SiteReagentProduct TypeApplication
Quinazoline N-33-Phenylpropyl halideN-Alkylated derivativeEnhanced lipophilicity
Oxadiazole C-5Thiols/AminesThioethers/AmidesBioactivity modulation

Catalytic Functionalization

a. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • The phenylpropyl side chain can be modified via CuAAC to introduce triazole rings, enhancing interactions with biological targets .

  • Example protocol:

    Alkyne derivative+AzideCuSO4,sodium ascorbateTriazole conjugate[3]\text{Alkyne derivative} + \text{Azide} \xrightarrow{\text{CuSO}_4, \text{sodium ascorbate}} \text{Triazole conjugate}[3]

b. Suzuki-Miyaura Coupling

  • The benzo[d] dioxol-5-yl group enables palladium-catalyzed cross-coupling with aryl boronic acids.

Hydrolysis and Stability

a. Oxadiazole Ring Stability

  • The 1,2,4-oxadiazole ring resists hydrolysis under neutral conditions but degrades in strong acids (>2M HCl) or bases (>1M NaOH).

b. Quinazoline Ring Reactivity

  • The quinazoline-2,4-dione core undergoes hydrolysis at elevated temperatures (80–100°C) in acidic media to yield anthranilic acid derivatives.

Biological Interaction-Driven Reactions

In enzymatic environments:

  • CYP450 Oxidation : The phenylpropyl chain undergoes hydroxylation, forming metabolites with altered pharmacokinetics.

  • Esterase Cleavage : Ester-containing analogs (e.g., methoxy groups) are hydrolyzed to carboxylic acids in vivo.

Comparative Reactivity of Structural Analogs

Compound ModificationReactivity TrendKey FindingSource
Replacement of oxadiazole with thiadiazoleHigher electrophilicityIncreased susceptibility to nucleophiles
Substitution of benzo[d] dioxole with phenylReduced metabolic stabilityFaster CYP450-mediated oxidation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally or functionally related analogs:

Compound Name Core Structure Key Substituents Synthesis Reagents Reported Activity
Target Compound Quinazoline-2,4-dione 3-phenylpropyl, oxadiazole-benzodioxole Triethylamine, dioxane* Hypothetical CNS activity
(S)-6-(1-(Benzo[d][1,3]dioxol-5-yl)ethyl)amino)-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione (Patent 67) Pyrimidine-2,4-dione Trifluoroethyl, benzodioxole-ethylamine Triethylamine, chloroform Not specified (patent focus)
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-N'-aroyl-4,5-dihydro-1H-pyrazole-1-carbohydrazide (3-10) Pyrazole tert-butyl, benzodioxole, aroylhydrazide Aroyl chlorides, triethylamine Anticonvulsant (ED₅₀ = 12 mg/kg)
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (7a/7b) Pyrazole-thiophene Malononitrile/ethyl cyanoacetate, sulfur Triethylamine, 1,4-dioxane Not reported

*Inferred from analogous methodologies.

Key Observations

Oxadiazole vs. Trifluoroethyl: The oxadiazole ring in the target compound may confer greater metabolic resistance than the trifluoroethyl group in Patent 67, which is electron-withdrawing but prone to hydrolysis .

Substituent Impact :

  • The 3-phenylpropyl chain in the target compound increases lipophilicity (logP ~4.5 estimated) compared to the tert-butyl group in 3-10 (logP ~3.8), suggesting improved CNS penetration.
  • Benzodioxole is a common moiety across all compounds, likely enhancing bioavailability through cytochrome P450 inhibition .

Synthetic Pathways :

  • All compounds utilize triethylamine as a base, but the target compound’s synthesis may require additional steps for oxadiazole formation, such as cyclization of amidoxime intermediates.

Biological Activity :

  • Compound 3-10’s anticonvulsant activity (ED₅₀ = 12 mg/kg) suggests benzodioxole-pyrazole derivatives are potent in seizure models. The target compound’s quinazoline core could modulate GABAergic pathways similarly .
  • Patent 67 lacks explicit activity data, but pyrimidine-diones are often explored as kinase inhibitors .

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis typically involves multi-step reactions starting with functionalized quinazoline and oxadiazole precursors. Key steps include:

  • Cyclocondensation : Formation of the 1,2,4-oxadiazole ring using nitrile intermediates and hydroxylamine derivatives under reflux in solvents like DMF or DMSO .
  • Substitution reactions : Introduction of the 3-phenylpropyl and benzo[d][1,3]dioxol groups via nucleophilic substitution or coupling reactions, often requiring bases such as K2_2CO3_3 or NaH .
  • Purification : Column chromatography (silica gel) or recrystallization in ethanol/methanol to achieve >95% purity. Reaction progress is monitored via TLC or HPLC .

Q. Which analytical techniques are critical for structural elucidation?

A combination of spectroscopic and spectrometric methods is essential:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm connectivity of the quinazoline, oxadiazole, and substituents (e.g., aromatic protons in benzo[d][1,3]dioxol at δ 5.9–6.1 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches in quinazoline-dione at ~1700 cm1^{-1}) .

Q. How is preliminary biological activity screening conducted?

Initial assays focus on target-agnostic screens:

  • In vitro cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
  • Enzyme inhibition : Testing against kinases or proteases via fluorometric/colorimetric readouts .
  • Physicochemical profiling : Solubility (HPLC-UV), logP (shake-flask method), and metabolic stability (microsomal assays) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported bioactivity data?

Discrepancies in activity (e.g., varying IC50_{50} values across studies) may arise from differences in assay conditions or impurity profiles. Strategies include:

  • Dose-response validation : Repeating assays with rigorously purified batches and standardized protocols .
  • Off-target profiling : Use of proteome-wide platforms (e.g., kinase inhibitor panels) to identify secondary targets .
  • Metabolite analysis : LC-MS/MS to rule out bioactivity from degradation products .

Q. What methodologies enable structure-activity relationship (SAR) studies for this compound?

SAR requires systematic modification of substituents and evaluation of biological effects:

  • Substituent variation : Synthesizing analogs with altered benzodioxole (e.g., methylenedioxy vs. ethoxy) or phenylpropyl chains .
  • Pharmacophore mapping : Molecular docking to identify critical interactions (e.g., hydrogen bonding with oxadiazole nitrogen) .
  • Statistical analysis : Multivariate regression to correlate substituent properties (e.g., Hammett σ) with activity .

Q. How can computational modeling predict binding modes and optimize selectivity?

Advanced in silico approaches include:

  • Molecular docking : AutoDock or Glide to simulate interactions with targets (e.g., PARP-1 or EGFR kinases) .
  • Molecular dynamics (MD) : 100-ns simulations in explicit solvent to assess binding stability and conformational changes .
  • Free-energy perturbation (FEP) : Quantify the impact of substituent modifications on binding affinity .

Q. What strategies address stability and degradation under physiological conditions?

Stability challenges (e.g., hydrolysis of the oxadiazole ring) are tackled via:

  • Forced degradation studies : Exposure to acidic/basic conditions (pH 1–13) and analysis via HPLC-DAD .
  • Protective functionalization : Introducing electron-withdrawing groups on the oxadiazole to enhance hydrolytic resistance .
  • Formulation optimization : Nanoencapsulation (liposomes) or cyclodextrin complexes to improve solubility and half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.